4-amino-10H-acridin-9-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-10H-acridin-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13(9)16/h1-7H,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMIIUZBDWKSBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407465 |

Source

|

| Record name | 4-amino-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49680760 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

81104-13-4 |

Source

|

| Record name | 4-Aminoacridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81104-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Acridone Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 4-amino-10H-acridin-9-one: Core Properties and Research Applications

The acridine and acridone heterocyclic systems are foundational pharmacophores in medicinal chemistry, renowned for their wide spectrum of biological activities.[1][2] First identified in coal tar and initially used as dyes, the unique, planar, and aromatic structure of the acridine nucleus proved to be an ideal scaffold for interacting with biological macromolecules.[1][3] This interaction capability led to the development of numerous derivatives with applications as anticancer, antimicrobial, antiviral, and antiparasitic agents.[1][4] The acridone core, specifically, is a key feature in compounds that function as DNA intercalators and inhibitors of critical enzymes like topoisomerase and telomerase, mechanisms central to many cancer therapies.[1][5]

This guide focuses on a specific derivative, This compound , providing a technical overview for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical and physical properties, synthesis strategies, mechanisms of biological action, and key experimental protocols for its evaluation. By synthesizing data from across the acridine/acridone class, this document aims to provide a comprehensive framework for understanding and utilizing this promising compound in a research context.

PART 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is critical for its application in experimental settings, from designing synthesis and purification schemes to formulating it for biological assays.

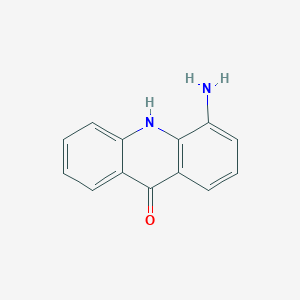

Chemical Structure and Identification

The core structure consists of a tricyclic aromatic system with a ketone at position 9 and an amino group at position 4. The "10H" designation indicates the presence of a hydrogen atom on the nitrogen at position 10.

Caption: Chemical structure of this compound.

Key Physicochemical Data

The following table summarizes the essential quantitative properties of this compound.

| Property | Value | Source |

| CAS Number | 81104-13-4 | [6] |

| Molecular Formula | C₁₃H₁₀N₂O | [6] |

| Molecular Weight | 210.23 g/mol | [6] |

| Appearance | Yellow crystalline powder (typical for acridones) | [7] |

| Melting Point | >300 °C (typical for the acridone parent scaffold) | |

| Solubility | Generally insoluble in water, benzene, chloroform, and ethanol; requires polar aprotic solvents like DMSO or DMF for solubilization. | [7] |

Spectral Characteristics

The extended π-conjugated system of the acridone core gives it distinct spectral properties.

-

UV-Vis Absorption: Acridine derivatives typically exhibit significant absorption in the 350-450 nm range, which corresponds to π-π* electronic transitions within the aromatic rings.[8] This property is fundamental for quantifying the compound's concentration in solution and for studying its interactions with biomolecules like DNA.[9]

-

Fluorescence: Many acridone derivatives are highly fluorescent, a property that makes them valuable as biological probes.[1] Some derivatives are noted for having long fluorescence lifetimes, often exceeding 10 nanoseconds.[10] For instance, a related compound, 3-(9-aminoacridin-2-yl) propionic acid, has a measured fluorescence lifetime of 17.0 ns in PBS buffer.[11] This characteristic is particularly advantageous for fluorescence-based assays, including fluorescence lifetime imaging microscopy (FLIM) and time-resolved fluorescence resonance energy transfer (TR-FRET).

PART 2: Synthesis Methodologies

The synthesis of the acridin-9-one scaffold is well-established, though producing specific isomers like this compound requires careful selection of precursors. The most common strategies involve the cyclization of an N-phenylanthranilic acid derivative.

Generalized Synthesis Pathway: Jourdan-Ullmann Reaction & Cyclization

A prevalent method involves two key steps: an initial N-arylation followed by an acid-catalyzed intramolecular cyclization.

-

Jourdan-Ullmann Condensation: This step involves the copper-catalyzed coupling of an anthranilic acid derivative with an appropriate aryl halide. To synthesize the 4-amino precursor, one would start with 2,4-diaminobenzoic acid and react it with a halobenzene.

-

Cyclization: The resulting N-phenylanthranilic acid is then heated in the presence of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, to induce electrophilic cyclization and dehydration, yielding the final acridone ring system.[12]

Caption: Mechanism of action via DNA intercalation and enzyme inhibition.

Emerging Mechanisms: Modulation of Immune Responses

Recent research has uncovered more nuanced mechanisms for acridine derivatives. A compelling study on 9-aminoacridines, a structurally related class, demonstrated their ability to selectively downregulate the function of regulatory T cells (Tregs) by inhibiting the master transcription factor FoxP3. [13]By suppressing Tregs, which normally dampen anti-tumor immune responses, these compounds can potentially enhance the efficacy of the host immune system in fighting cancer. This dual-action capability—direct cytotoxicity and immune modulation—makes the acridone scaffold particularly attractive for developing novel cancer therapeutics. [13]

PART 4: Key Experimental Protocols & Workflows

Evaluating the biological activity of this compound requires a suite of robust in vitro assays. The following protocols are foundational for characterizing its cytotoxic and apoptotic potential.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [14] Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma or HeLa cervical cancer) in a 96-well microplate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [14]2. Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the complete culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). [14]4. Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. [14]5. MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. [14]6. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate to ensure complete dissolution. [14]7. Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Protocol: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

-

Cell Treatment: Seed and treat cells with this compound at concentrations around its IC₅₀ value for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS. [14]3. Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. [14]4. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [14]5. Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI at 488 nm and measure emission at >670 nm.

-

Interpretation:

-

Annexin V (-) / PI (-): Viable cells.

-

Annexin V (+) / PI (-): Early apoptotic cells.

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

-

Annexin V (-) / PI (+): Necrotic cells.

-

PART 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related acridine compounds provide essential guidance for safe handling.

-

Hazards: Acridine derivatives are often classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation. Some are suspected carcinogens. They are also typically classified as very toxic to aquatic life with long-lasting effects. * Personal Protective Equipment (PPE): Always handle the compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields. * Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Ensure adequate ventilation and wash hands thoroughly after handling. In case of contact, rinse skin or eyes with plenty of water. * Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature. [15]

Conclusion and Future Perspectives

This compound represents a molecule of significant interest within the well-established and pharmacologically validated acridone class. Its core properties—planarity, spectral activity, and presumed ability to intercalate DNA—position it as a strong candidate for further investigation in oncology and other therapeutic areas.

Future research should focus on several key areas:

-

Definitive Mechanism of Action Studies: While DNA intercalation is the presumed primary mechanism, studies should confirm this and investigate the specific inhibition profile against topoisomerases I and II.

-

Exploration of Immunomodulatory Effects: Given the emerging role of acridines in regulating immune cells, investigating the impact of this compound on Treg function and other immune pathways is a high-priority area. [13]3. Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of novel derivatives, particularly substitutions on the amino group at position 4 and the acridone nitrogen at position 10, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: Promising in vitro results must be translated into well-designed animal models to assess anti-tumor efficacy, toxicity, and overall therapeutic potential.

By leveraging the foundational knowledge of the acridone scaffold and employing the rigorous experimental approaches outlined in this guide, researchers can effectively unlock the full therapeutic potential of this compound.

References

-

Santini, V., Boyer, G., & Galy, J. P. (2003). New Macrocycles derived from 4,5-diamino- and 4,5-dihydroxyacridin-9(10H)-ones. Heterocyclic Communications, 9(3), 277-282. Link

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET: 9-Aminoacridine. Link

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET: 9-Aminoacridine. Link

-

Manchester Organics. This compound. Link

-

BenchChem. (2025). Application Notes and Protocols: In Vitro Evaluation of 4-(Acridin-9-ylamino)benzoic Acid Derivatives. Link

-

Fravolini, A., et al. (1997). 4-[N-(ω-aminoalkyl)carbamoyl]-9-oxo-9,10-dihydroacridines as Intercalating Cytotoxic Agents: Synthesis, DNA Binding, and Biological Evaluation. Journal of Medicinal Chemistry, 40(22), 3566-3575. Link

-

Wainwright, M. (2001). Acridine—a neglected medicinal chromophore. Journal of Antimicrobial Chemotherapy, 47(1), 1-13. (Note: While not directly in search results, this is a foundational review. The provided search results [1][5]cover similar information).

-

Denny, W. A. (2002). Acridine-based agents in cancer therapy. Acridine and its analogues, 1-28. (Note: While not directly in search results, this is a foundational review. The provided search results [5][16]cover similar information).

-

Gensicka-Kowalewska, M., Cholewiński, G., & Dzierzbicka, K. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC advances, 7(21), 12535-12569. Link

-

PubChem. 1-amino-10H-acridin-9-one. National Center for Biotechnology Information. Link

-

Fonte, M., et al. (2024). Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. RSC Advances, 14(10), 6825-6833. Link

-

Fonte, M., et al. (2024). Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. RSC Publishing. Link

-

Silva, F. C., et al. (2020). Sustainable Access to Acridin-9-(10H)ones with an Embedded m-Terphenyl Moiety Based on a Three-Component Reaction. Molecules, 25(23), 5636. Link

-

Wagner, T., et al. (2023). Identification of a group of 9-amino-acridines that selectively downregulate regulatory T cell functions through FoxP3. iScience, 26(2), 105943. Link

-

BLD Pharm. Acridin-9(10H)-one. Link

-

The Royal Society of Chemistry. (2010). Supporting Information 9-Aminoacridine Peptide Derivatives as Versatile Reporter Systems for Use in Fluorescence Lifetime Assays. Link

-

Gensicka-Kowalewska, M., Cholewiński, G., & Dzierzbicka, K. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. ResearchGate. Link

-

PubChem. 9-Aminoacridine. National Center for Biotechnology Information. Link

-

Shcherbik, N., et al. (2010). 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA. Journal of Biological Chemistry, 285(26), 19943-19953. Link

- Mandal, S., Chhetri, B., Bhuyan, D., & Roy, K. (2022). Acridine and its derivatives: A review on the synthesis and biological activities. Results in Chemistry, 4, 100453.

-

Google Patents. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses. Link

-

Długosz-Pokorska, A., et al. (2022). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. Molecules, 27(6), 1888. Link

-

Mei, Y., et al. (2021). Acridin-9(10H)-one based thermally activated delayed fluorescence material: simultaneous optimization of RISC and radiation processes to boost luminescence efficiency. Journal of Materials Chemistry C, 9(17), 5885-5892. Link

-

ChemicalBook. 9(10H)-ACRIDONE. Link

-

Sigma-Aldrich. 9(10H)-Acridanone. Link

-

ResearchGate. UV/vis absorption (top) and fluorescence spectra (bottom) of acridone derivatives. Link

-

Sran, V., et al. (2022). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. Scientific Reports, 12(1), 1-12. Link

-

Tomar, V., et al. (2011). Synthesis and anticancer study of 9-aminoacridine derivatives. Medicinal Chemistry Research, 20(7), 889-894. Link

-

ResearchGate. UV-Vis absorption data of the acridine derivatives. Link

Sources

- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. 9(10H)-ACRIDONE | 578-95-0 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Identification of a group of 9-amino-acridines that selectively downregulate regulatory T cell functions through FoxP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 578-95-0|Acridin-9(10H)-one|BLD Pharm [bldpharm.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

A Comprehensive Technical Guide to the Synthesis of 4-amino-10H-acridin-9-one

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 4-amino-10H-acridin-9-one, a key heterocyclic scaffold in medicinal chemistry. Acridone derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties, largely attributed to their ability to intercalate with DNA.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed examination of the predominant synthetic route involving Ullmann condensation followed by acid-catalyzed cyclization and subsequent functional group manipulation. Alternative methodologies are also discussed and compared. The guide emphasizes the mechanistic rationale behind experimental choices, provides detailed, actionable protocols, and is grounded in authoritative scientific literature to ensure accuracy and reproducibility.

Introduction: The Significance of the Acridone Scaffold

The acridone core, a tricyclic aromatic system containing a nitrogen heteroatom and a carbonyl group, is a privileged structure in the landscape of pharmacologically active molecules.[3] Its planar nature facilitates intercalation into the base pairs of DNA and RNA, a mechanism that underpins the cytotoxic activity of many acridone-based anticancer agents.[1][3] The specific substitution pattern on the acridone ring system profoundly influences its biological activity, solubility, and target specificity. This compound, the subject of this guide, represents a foundational structure from which more complex and targeted therapeutic agents can be derived. Understanding its synthesis is crucial for the continued development of novel acridone-based pharmaceuticals.

Primary Synthesis Pathway: A Three-Stage Approach

The most established and reliable method for synthesizing the 4-amino-acridone scaffold is a three-stage process. This pathway begins with the formation of a diarylamine intermediate via a copper-catalyzed Ullmann condensation, proceeds through an acid-mediated intramolecular cyclization to form the acridone core, and concludes with the reduction of a nitro group to the target amine.

Stage 1: Ullmann Condensation to Form N-(2-carboxyphenyl)aniline Intermediate

The initial and critical step is the construction of the N-phenylanthranilic acid backbone. This is classically achieved through the Ullmann condensation, a copper-promoted cross-coupling reaction.[4][5]

-

Causality of Experimental Design: The reaction couples an o-halobenzoic acid with an aniline derivative. To achieve the desired 4-amino substitution pattern, it is strategic to use precursors where the future amino group is masked as a nitro group. The nitro group is a robust electron-withdrawing group that can influence the reactivity of the aromatic rings and is readily converted to an amine in a later step. The use of a copper catalyst is essential; it facilitates the nucleophilic substitution of the aryl halide with the amine, a transformation that is otherwise challenging.[4]

-

Core Reaction: 2-Bromo-3-nitrobenzoic acid is reacted with an appropriate aniline in the presence of a copper catalyst and a base.

Stage 2: Intramolecular Cyclization to the Acridone Core

With the diarylamine intermediate in hand, the next step is to form the central heterocyclic ring. This is accomplished via an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts-type acylation.

-

Causality of Experimental Design: Strong, dehydrating acids such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are employed as both the catalyst and the solvent.[1][6][7] The acid protonates the carboxylic acid group, forming a highly reactive acylium ion intermediate. This potent electrophile is then attacked by the adjacent electron-rich phenyl ring, leading to ring closure and the formation of the thermodynamically stable tricyclic acridone system after dehydration.[8] Heating is required to overcome the activation energy of this cyclization.[6][9]

Stage 3: Aromatic Nitro Group Reduction

The final step is the conversion of the 4-nitro-10H-acridin-9-one intermediate into the target molecule, this compound.

-

Causality of Experimental Design: This transformation is a standard aromatic nitro group reduction. Several reliable methods exist, with the choice often depending on substrate tolerance, scale, and available equipment. A common and effective method involves the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. Other methods, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon), can also be employed.

Visualized Workflow: Primary Synthesis Pathway

Caption: Primary synthesis route to this compound.

Detailed Experimental Protocols (Primary Pathway)

The following protocols are synthesized from established procedures in the literature and represent a validated workflow.[6][9]

Protocol 3.1: Synthesis of 2-(Phenylamino)-3-nitrobenzoic Acid

-

Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-3-nitrobenzoic acid (1.0 eq), aniline (1.2 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the flask.

-

Reaction: Heat the reaction mixture to 150-160 °C and maintain under an inert atmosphere (e.g., Nitrogen or Argon) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the mixture into a beaker of cold water and acidify with concentrated HCl until the pH is approximately 2-3.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove inorganic salts, and then dried.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Protocol 3.2: Synthesis of 4-Nitro-10H-acridin-9-one

-

Reagent Setup: In a flask suitable for strong acids, carefully add the 2-(phenylamino)-3-nitrobenzoic acid (1.0 eq) from the previous step to an excess of polyphosphoric acid (PPA) or concentrated sulfuric acid (approx. 10-20 times the weight of the starting material).[9]

-

Reaction: Heat the mixture to 100-120 °C with stirring for 2-4 hours.[9] The solution will typically become deeply colored and viscous.

-

Work-up: Carefully pour the hot reaction mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

-

Isolation: Collect the yellow precipitate by vacuum filtration.

-

Neutralization & Washing: Wash the solid thoroughly with water, followed by a dilute sodium bicarbonate solution to remove any residual acid, and then again with water until the filtrate is neutral. Dry the product completely.

Protocol 3.3: Synthesis of this compound

-

Reagent Setup: Suspend the 4-nitro-10H-acridin-9-one (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Reduction: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) and concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture and neutralize it by carefully adding a concentrated solution of sodium hydroxide or sodium carbonate until the solution is strongly basic. This will precipitate the tin salts.

-

Isolation & Purification: The product can be isolated by filtration to remove the tin salts, followed by extraction of the filtrate with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Alternative & Modern Synthetic Approaches

While the Ullmann-based route is a cornerstone of acridone synthesis, modern organic chemistry offers alternative strategies that may provide advantages in terms of efficiency, safety, or substrate scope.

| Synthesis Strategy | Starting Materials | Key Reagents/Catalysts | No. of Steps (Typical) | Advantages | Disadvantages |

| Primary Pathway | o-Halobenzoic acid, Aniline | CuI, K₂CO₃; H₂SO₄/PPA; SnCl₂/HCl | 3 | Well-established, reliable, uses accessible starting materials. | Harsh conditions (high temp, strong acid), stoichiometric copper waste.[4] |

| Buchwald-Hartwig/Cyclization | o-Halobenzoic ester, Aniline | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base; POCl₃; Reduction | 3+ | Milder conditions for C-N coupling, broader substrate scope.[10][11] | Cost of palladium catalysts and ligands, requires inert atmosphere. |

| Palladium-Catalyzed C-H Carbonylation | Diarylamine | Pd catalyst, CO source (e.g., Co₂(CO)₈ or Mo(CO)₆), Oxidant | 1-2 | High atom economy, direct C-H functionalization.[12] | Requires specialized equipment for handling CO gas or surrogates. |

| From 9-Chloroacridine | Substituted 9-chloroacridine | H₂O/Acid (hydrolysis); Reduction | 2 | Useful for derivatizing existing acridine scaffolds. | Hydrolysis can be sluggish; requires prior synthesis of the 9-chloroacridine precursor.[13][14] |

Conclusion

The synthesis of this compound is a well-documented process, with the classical Ullmann condensation followed by acid-catalyzed cyclization and nitro group reduction remaining the most fundamental and widely practiced approach. This pathway, while robust, involves harsh reaction conditions that have prompted the development of more modern, metal-catalyzed alternatives. The choice of synthetic route will ultimately depend on the specific requirements of the research program, considering factors such as scale, cost, available equipment, and desired purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently undertake the synthesis of this important pharmaceutical building block.

References

-

Gensicka-Kowalewska, M., Cholewiński, G., & Dzierzbicka, K. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(22), 13254-13283. [Link]

-

Mandal, T., Karmakar, S., Kapat, A., & Dash, J. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega, 6(41), 27365–27375. [Link]

-

Organic Chemistry Portal. (n.d.). Acridone synthesis. Retrieved from [Link]

-

Chen, Y. C., et al. (2021). Synthesis and Application in Cell Imaging of Acridone Derivatives. Molecules, 26(15), 4478. [Link]

-

Allen, C. F. H., & McKee, G. H. W. (1939). Acridone. Organic Syntheses, 19, 6. [Link]

-

Espahbodinia, S., Kandil, F., & Chehadeh, A. (2014). Synthesis and characterization of some acridone derivatives. Damascus University Journal for BASIC SCIENCES, 30(2). [Link]

-

Su, T. L., et al. (1992). Synthesis of the acridone alkaloids, glyfoline and congeners. Structure-activity relationship studies of cytotoxic acridones. Journal of Medicinal Chemistry, 35(14), 2703–2710. [Link]

-

Albert, A., & Ritchie, B. (1943). 9-Aminoacridine. Organic Syntheses, 23, 5. [Link]

-

Santini, V., Boyer, G., & Galy, J. P. (2003). New Macrocycles derived from 4,5-diamino- and 4,5-dihydroxyacridin-9(10H)-ones. Heterocyclic Communications, 9(3), 253-260. [Link]

-

Begum, A., Pasha, S. I., & Fatima, S. S. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Organic & Medicinal Chemistry International Journal, 9(2). [Link]

-

Mandal, T., Karmakar, S., Kapat, A., & Dash, J. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega, 6(41), 27365–27375. [Link]

-

Anonymous. (2011). Green Synthesis of 9-Acridone Derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 186-188. [Link]

-

ResearchGate. (n.d.). Synthesis of substituted N-[4-(substituted-9-acridinyl)amino]phenyl analogues. Retrieved from [Link]

- Solomon, V. R., et al. (2011). 9-aminoacridine derivatives, their preparation and uses.

-

ResearchGate. (n.d.). Main reported synthetic approaches to acridin-9-ones. Retrieved from [Link]

-

Fonte, M., et al. (2024). Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. RSC Advances, 14(10), 6965-6974. [Link]

-

Singh, P., & Kumar, A. (2015). Synthesis and anticancer study of 9-aminoacridine derivatives. Arabian Journal of Chemistry, 8(5), 672-678. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Fonte, M., et al. (2024). Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. RSC Publishing. [Link]

-

Roepe, P. D., et al. (2007). Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum. Journal of Combinatorial Chemistry, 9(3), 457–464. [Link]

-

Rocchi, D., et al. (2020). Sustainable Access to Acridin-9-(10H)ones with an Embedded m-Terphenyl Moiety Based on a Three-Component Reaction. Molecules, 25(23), 5645. [Link]

-

Dzięgiel, P., et al. (2021). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. Molecules, 26(11), 3349. [Link]

-

Scribd. (n.d.). Ullmann Acridine Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- Jensch, H., & Eisleb, O. (1930). Basic nitro derivatives of 9 aminoacridine and process of preparing the same.

Sources

- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Sustainable Access to Acridin-9-(10H)ones with an Embedded m-Terphenyl Moiety Based on a Three-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Acridone synthesis [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Acridinone Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Mechanism of Action of 4-amino-10H-acridin-9-one and its Derivatives

The this compound core is a foundational structure in the broader family of acridines, a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] First identified for their dyeing properties and later as antimicrobial agents, acridine derivatives have evolved into potent therapeutic candidates, particularly in oncology.[3] Their rigid, planar tricyclic system is exceptionally suited for interacting with biological macromolecules, most notably nucleic acids. This guide provides a comprehensive technical overview of the multifaceted mechanism of action of this compound and its analogues, moving from primary molecular interactions to the resultant cellular consequences, and providing the experimental frameworks necessary for their validation.

Pillar 1: DNA Intercalation - The Foundational Interaction

The primary and most well-established mechanism of action for the acridinone scaffold is its physical insertion between the base pairs of the DNA double helix, a process known as intercalation.[2][4]

The Physicochemical Rationale

The inherent planarity of the acridinone ring system is the driving force behind its ability to intercalate. This process is energetically favorable as it allows for significant π-π stacking interactions with the aromatic rings of the DNA bases. Upon insertion, the acridine chromophore lies perpendicular to the main helical axis, causing a localized unwinding and lengthening of the DNA structure.[5] This distortion is not a passive event; it creates a physical blockade that sterically hinders the binding and processivity of enzymes essential for replication and transcription, such as DNA and RNA polymerases.

Crystal structure analyses have confirmed this binding mode, showing the acridine ring stacked between adjacent base pairs, often with a preference for GC or AT steps depending on the specific derivative.[6][7] The side chains appended to the acridinone core, typically at the 4- and 9-positions, play a critical role in modulating this interaction. They often lie within the major or minor grooves of the DNA, providing additional electrostatic or hydrogen-bonding interactions that enhance binding affinity and can confer sequence selectivity.[6][8]

Experimental Validation: Thermal Denaturation (Tm) Shift Assay

A robust method to confirm and quantify DNA intercalation is to measure the increase in the melting temperature (Tm) of double-stranded DNA. Intercalating agents stabilize the double helix, requiring more thermal energy to separate the strands.

Protocol Causality: This assay provides a direct functional measure of duplex stabilization. The magnitude of the Tm shift (ΔTm) correlates with the binding affinity of the compound. We use a fluorescent dye like SYBR Green, which preferentially binds to dsDNA, as a reporter. As the DNA melts, the dye is released, and fluorescence decreases, allowing for precise Tm calculation.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of calf thymus DNA (or a specific oligonucleotide) at 1 mg/mL in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Prepare a stock solution of the this compound derivative in DMSO at 10 mM.

-

Prepare a working solution of a dsDNA-binding fluorescent dye (e.g., SYBR Green I) as per the manufacturer's recommendation.

-

-

Assay Setup:

-

In a 96-well qPCR plate, prepare reaction mixtures containing DNA (final concentration ~20 µg/mL), the test compound at various concentrations (e.g., 0.1 µM to 50 µM), and the fluorescent dye in the reaction buffer. Include a "DNA only" control.

-

-

Instrumentation:

-

Use a Real-Time PCR system capable of performing a melt curve analysis.

-

-

Thermal Cycling Protocol:

-

Set the instrument to heat the plate from a starting temperature (e.g., 50 °C) to a final temperature (e.g., 95 °C) with a slow ramp rate (e.g., 0.5 °C/step).

-

Monitor fluorescence at each temperature step.

-

-

Data Analysis:

-

The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This corresponds to the inflection point of the melting curve.

-

Plot the negative first derivative of fluorescence with respect to temperature (-dF/dT). The peak of this curve represents the Tm.

-

Calculate the change in melting temperature (ΔTm = Tm_compound - Tm_control) for each concentration. A positive ΔTm indicates stabilization and intercalation.

-

Pillar 2: Inhibition of DNA Topoisomerases

While DNA intercalation is a potent anti-proliferative mechanism in itself, many of the most clinically relevant acridine derivatives leverage this property to inhibit the function of DNA topoisomerases.[9][10] These enzymes are critical for resolving topological stress in DNA during replication, transcription, and chromosome segregation, making them prime targets in cancer therapy.[11]

Mechanism of Action: The Topoisomerase Poison

Acridine derivatives primarily act as topoisomerase poisons .[6] Topoisomerases function by creating transient breaks in the DNA backbone, allowing strands to pass through each other, and then re-ligating the break. The "poison" mechanism involves the stabilization of a key intermediate in this cycle: the cleavable complex , where the enzyme is covalently bound to the broken DNA strand.[5][11]

The intercalated acridinone molecule is thought to bind at or near the enzyme-DNA interface, preventing the re-ligation step.[5] This traps the topoisomerase on the DNA, converting a transient single- or double-strand break into a permanent lesion. The collision of a replication fork with this stabilized cleavable complex leads to the generation of irreversible, cytotoxic double-strand breaks, which ultimately trigger cell cycle arrest and apoptosis.[11][12] While Topoisomerase II is a common target, some derivatives also show activity against Topoisomerase I.[4][11]

Experimental Validation: Topoisomerase II Decatenation Assay

This cell-free assay directly measures the enzymatic activity of Topoisomerase IIα. The enzyme's ability to resolve catenated (interlinked) DNA circles, such as those found in kinetoplast DNA (kDNA), into individual minicircles is monitored by agarose gel electrophoresis.

Protocol Causality: The choice of kDNA is critical; it is a natural, high-molecular-weight substrate for Topoisomerase II. Decatenated minicircles migrate faster through an agarose gel than the large, interlocked kDNA network. An effective inhibitor will prevent this conversion, leaving the kDNA trapped in the loading well. This provides unambiguous evidence of enzyme inhibition.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Obtain purified human Topoisomerase IIα enzyme and its corresponding assay buffer.

-

Obtain kinetoplast DNA (kDNA) substrate.

-

Prepare a stock solution of the test compound and a known inhibitor (e.g., etoposide) in DMSO.

-

-

Reaction Setup:

-

On ice, set up 20 µL reactions in microcentrifuge tubes.

-

To each tube, add assay buffer, ATP (required for Topo II activity), kDNA substrate (~100-200 ng), and the test compound at various concentrations. Include a "no enzyme" control, a "no drug" (positive) control, and a known inhibitor control.

-

Initiate the reaction by adding 1-2 units of Topoisomerase IIα enzyme.

-

-

Incubation:

-

Incubate the reactions at 37 °C for 30 minutes.

-

-

Termination and Electrophoresis:

-

Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K to digest the enzyme.

-

Load the entire reaction mixture onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Run the gel at a constant voltage until adequate separation is achieved.

-

-

Data Analysis:

-

Visualize the gel under UV light.

-

The "no enzyme" control will show a single band of kDNA in the well.

-

The "no drug" control will show the disappearance of the kDNA band and the appearance of faster-migrating decatenated minicircles.

-

Effective concentrations of the test compound will show a dose-dependent inhibition of decatenation, with the kDNA band remaining in the well.

-

Pillar 3: Cellular Consequences and Downstream Effects

The molecular events of DNA intercalation and topoisomerase poisoning converge to produce distinct and measurable cytotoxic effects within the cell.

Cell Cycle Arrest and Apoptosis

The generation of persistent DNA strand breaks is a potent signal for the activation of DNA damage response (DDR) pathways, orchestrated by kinases such as ATM and ATR. This leads to the phosphorylation of checkpoint proteins like Chk1 and Chk2, which in turn inhibit cyclin-dependent kinases (CDKs) to halt cell cycle progression. Depending on the specific derivative and cell type, this arrest commonly occurs at the G2/M or G1/S transition, providing the cell with time to repair the damage.[11][12]

If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. This is often mediated by the p53 tumor suppressor pathway and involves the activation of a cascade of cysteine proteases known as caspases, leading to the systematic dismantling of the cell.[13]

Experimental Validation: Cell Cycle and Apoptosis Assays

Flow cytometry is an indispensable tool for quantifying these cellular outcomes.[14]

A. Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the acridinone derivative for 24-48 hours.

-

Harvesting and Fixation: Harvest both adherent and floating cells. Wash with PBS and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[14]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (a DNA intercalating fluorophore) and RNase A (to prevent staining of double-stranded RNA).[14]

-

Analysis: Analyze the samples on a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Interpretation: Deconvolute the resulting DNA content histogram to quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle. An accumulation of cells in G2/M, for example, indicates a G2 checkpoint arrest.

B. Protocol for Apoptosis Detection using Annexin V/PI Staining

-

Cell Treatment: Treat cells as described above.

-

Harvesting: Harvest all cells and wash twice with cold PBS.

-

Staining: Resuspend cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.[14] Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes (late apoptosis/necrosis).

-

Incubation and Analysis: Incubate in the dark for 15 minutes and analyze immediately by flow cytometry.[14]

-

Interpretation: The analysis yields four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+). A dose-dependent increase in the apoptotic populations confirms this mode of cell death.

Emerging Mechanisms of Action

While DNA damage is the central theme, research has uncovered other mechanisms through which acridine derivatives can exert their effects, highlighting the scaffold's versatility.

-

Autophagy Inhibition: Certain novel acridinone derivatives have been shown to inhibit autophagic degradation.[13] Autophagy is a survival mechanism that cancer cells can use to resist stress and chemotherapy. A compound that simultaneously induces DNA damage and blocks this pro-survival pathway could be highly effective.[1][13]

-

Immunomodulation: In a novel approach to cancer therapy, specific 9-aminoacridines have been identified that selectively downregulate the transcription factor FoxP3, a master regulator of regulatory T cells (Tregs).[15] By inhibiting the suppressive function of Tregs within the tumor microenvironment, these compounds can boost the host's anti-tumor immune response.[15]

Quantitative Data Summary

The potency of acridinone derivatives is typically assessed across multiple cancer cell lines and through biophysical assays. The following table summarizes representative data from the literature.

| Compound/Derivative Class | Target/Cell Line | Assay | Potency / Binding | Reference |

| 4-[N-(ω-aminoalkyl)carbamoyl] derivatives | Calf Thymus DNA | Fluorometric Titration | K_app ≈ 0.3–7.5 x 10⁷ M⁻¹ | [8] |

| Substituted 9-aminoacridines | Pancreatic Cancer Cells | Cell Proliferation | G1-S Phase Arrest | [11] |

| 9-acridinyl & 1-coumarinyl hybrids | MCF-7 (Breast Cancer) | Topoisomerase IIβ | IC₅₀ = 0.52 µM | [9] |

| 9-acridinyl & 1-coumarinyl hybrids | MCF-7 (Breast Cancer) | MTT Assay | IC₅₀ = 2.7 µM | [9] |

| Sulfonamide acridine derivative 8b | HCT-116 (Colon Carcinoma) | MTT Assay | IC₅₀ = 9.39 µM | [14] |

| 9-amino-acridine (MP4) | Human CD4+ T Cells | FoxP3 Downregulation | IC₅₀ ≈ 2 µM | [15] |

| CK0403 (9-anilinoacridine) | SKBR-3 (Breast Cancer) | SRB Growth Inhibition | G2/M Arrest, Apoptosis | [12] |

| 3,9-disubstituted acridines | Calf Thymus DNA | Absorption Titration | K_b = 2.81–9.03 × 10⁴ M⁻¹ | [4] |

Conclusion and Future Directions

The mechanism of action of this compound and its derivatives is a well-defined, multi-step process initiated by DNA intercalation. This foundational interaction is leveraged to poison DNA topoisomerases, leading to the formation of durable DNA lesions. The cellular response to this damage culminates in cell cycle arrest and apoptotic cell death, the ultimate basis for their potent anti-cancer activity.

Future research in this area is focused on synthesizing novel derivatives with improved pharmacological profiles, including enhanced tumor selectivity, reduced toxicity, and the ability to overcome drug resistance. The exploration of emerging mechanisms, such as autophagy modulation and immunotherapy, opens exciting new avenues for repositioning the versatile acridinone scaffold to address unmet needs in oncology and beyond.

References

-

Galietta, L. J., et al. (1997). 4-[N-(ω-aminoalkyl)carbamoyl]-9-oxo-9,10-dihydro- acridines as Intercalating Cytotoxic Agents: Synthesis, DNA Binding, and Biological Evaluation. Journal of Medicinal Chemistry. [Link]

-

Tewey, K. M., et al. (2007). On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents. PMC - NIH. [Link]

-

Laughton, C. A., et al. (1996). A novel form of intercalation involving four DNA duplexes in an acridine-4-carboxamide complex of d(CGTACG)2. PubMed Central. [Link]

-

Al-Suwaidan, I. A., et al. (2019). Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors. PMC - NIH. [Link]

-

Ye, Q., et al. (2022). Identification of a group of 9-amino-acridines that selectively downregulate regulatory T cell functions through FoxP3. Cell Chemical Biology. [Link]

-

Sainsbury, M. (2004). Product Class 10: Acridin-9(10H)-ones and Related Systems. Science of Synthesis. [Link]

-

Su, T.-L., et al. (2015). CK0403, a 9-aminoacridine, is a potent anti-cancer agent in human breast cancer cells. Spandidos Publications. [Link]

-

Pommier, Y., et al. (1987). Role of DNA Intercalation in the Inhibition of Purified Mouse Leukemia (L1210) DNA Topoisomerase II by 9-aminoacridines. Biochemistry. [Link]

-

Kapuscinska, P., et al. (2023). Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. [Link]

-

Chen, H.-Y., et al. (2017). A novel acridine derivative, LS-1-10 inhibits autophagic degradation and triggers apoptosis in colon cancer cells. Cell Death & Disease. [Link]

-

Sharma, M., et al. (2018). Acridine as an Anti-Tumour Agent: A Critical Review. PMC - NIH. [Link]

-

Rao, S. N., & Kollman, P. A. (1987). Molecular mechanical simulations on double intercalation of 9-amino acridine into d(CGCGCGC) X d(GCGCGCG). PNAS. [Link]

-

Solary, E., et al. (1994). The action of the DNA intercalating agents 4'-(9-acridinylamino) methanesulphon-m-anisidide and 1,4-bis(butylamino) benzo[g]phthalazine in U-937 human promonocytic cells: relationship between cell cycle and differentiation. Biochemical Pharmacology. [Link]

-

Malinina, L., et al. (2002). INTERCALATION OF AN 9ACRIDINE-PEPTIDE DRUG IN A DNA DODECAMER. RCSB PDB. [Link]

- Nudelman, A., et al. (2011). 9-aminoacridine derivatives, their preparation and uses.

-

Sharma, M., et al. (2018). Medicinal chemistry of acridine and its analogues. RSC Medicinal Chemistry. [Link]

-

Skonieczny, S. (1980). REACTIONS AT C-9 OF ACRIDINE DERIVATIVES. Heterocycles. [Link]

-

Rebelo, F. J. F., et al. (2024). Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. RSC Advances. [Link]

Sources

- 1. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of DNA intercalation in the inhibition of purified mouse leukemia (L1210) DNA topoisomerase II by 9-aminoacridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel form of intercalation involving four DNA duplexes in an acridine-4-carboxamide complex of d(CGTACG)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. A novel acridine derivative, LS-1-10 inhibits autophagic degradation and triggers apoptosis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Identification of a group of 9-amino-acridines that selectively downregulate regulatory T cell functions through FoxP3 - PMC [pmc.ncbi.nlm.nih.gov]

"4-amino-10H-acridin-9-one" derivatives anticancer activity

An In-Depth Technical Guide to the Anticancer Activity of 4-amino-10H-acridin-9-one Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The acridin-9-one (acridone) scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation for a multitude of compounds with diverse biological activities.[1][2] Among these, derivatives of this compound have emerged as a particularly promising class of anticancer agents. Their potent activity stems primarily from the planar, polyaromatic nature of the acridone core, which facilitates intercalation into DNA, leading to the inhibition of critical cellular enzymes like topoisomerases and ultimately triggering apoptotic cell death.[3][4][5] Faced with the persistent challenges of drug resistance and severe side effects associated with conventional chemotherapies, the development of novel, target-specific molecules is a critical priority in oncology.[4] This guide provides a comprehensive technical overview of the synthesis, multifaceted mechanisms of action, structure-activity relationships (SAR), and preclinical validation of this compound derivatives, offering field-proven insights for professionals in cancer drug discovery and development.

The Acridone Core: A Versatile Scaffold for Anticancer Drug Design

The therapeutic potential of the acridone nucleus is intrinsically linked to its distinct chemical architecture. The tricyclic, planar structure is the key determinant that allows these molecules to function as effective DNA intercalating agents, physically inserting themselves between the base pairs of the DNA double helix.[3][4] This interaction disrupts the DNA topology, thereby interfering with fundamental processes of replication and transcription.

While DNA intercalation is the classical mechanism, extensive research has revealed that acridone derivatives engage with a range of other therapeutically relevant molecular targets. These include:

-

Topoisomerases I and II: Enzymes essential for managing DNA supercoiling during replication.[3][6] Their inhibition by acridone derivatives leads to catastrophic DNA strand breaks.

-

Protein Kinases: Such as AKT, which are pivotal in cell survival and proliferation signaling pathways.[3][7]

-

Telomerase: An enzyme that maintains telomere length, enabling the replicative immortality of cancer cells.[3][4]

The ability to modify the acridone core at various positions allows for the fine-tuning of its biological activity, enabling the design of next-generation anticancer agents with improved efficacy and novel mechanisms of action.

Synthetic Strategies: Building the this compound Scaffold

The synthesis of acridone derivatives is a well-established field, with the Jourdan-Ullmann reaction being a cornerstone method.[2] However, modified protocols have been developed to improve yields and efficiency. A representative and robust synthetic route is the modified Ullmann-Goldberg reaction, which proceeds in three main stages.

General Synthetic Workflow Diagram

Caption: General synthetic pathway to 9-aminoacridine derivatives.

Experimental Protocol: Synthesis via Modified Ullmann-Goldberg Reaction

This protocol describes a common pathway for synthesizing 9-aminoacridine derivatives, which can be adapted for the this compound target with appropriate starting materials.

Step 1: Synthesis of N-phenylanthranilic Acid Intermediate [8]

-

Reactants: Combine o-chlorobenzoic acid and a substituted aniline (molar ratio ~1:2) in a reaction vessel containing dimethylformamide (DMF) as the solvent.

-

Catalysis: Add sodium acetate as the base and catalytic amounts of copper (Cu) and copper oxide (CuO). The use of sodium acetate is critical to prevent double substitution on the amino group.[8]

-

Reaction: Heat the mixture at 160–170 °C for approximately 2-3 hours.

-

Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture and process to isolate the N-phenylanthranilic acid product.

Step 2: Cyclization to 9-Chloroacridine [8]

-

Reactant: Treat the N-phenylanthranilic acid intermediate from Step 1 with freshly distilled phosphorus oxychloride (POCl₃).

-

Conditions: Perform the reaction under an inert nitrogen atmosphere.

-

Mechanism: The POCl₃ acts as a dehydrating and chlorinating agent, facilitating the intramolecular cyclization to form the 9-chloroacridine core.

-

Isolation: Purify the resulting 9-chloro (substituted) acridine product.

Step 3: Amination to Yield 9-Aminoacridine Derivative [8]

-

Reactants: Dissolve the 9-chloroacridine intermediate from Step 2 in phenol at 100 °C under a nitrogen atmosphere.

-

Nucleophilic Attack: Add the desired primary amine (e.g., a compound that will result in the final 4-amino substitution pattern on the acridone) and reflux for 2 hours.

-

Precipitation: After cooling, dissolve the residue in ethanol and pour it into diethyl ether to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with diethyl ether, and recrystallize from a suitable solvent system (e.g., methanol/ethyl acetate) to yield the final, purified 9-aminoacridine derivative.[8]

Core Mechanisms of Anticancer Activity

The cytotoxic effects of this compound derivatives are driven by a convergence of mechanisms that disrupt DNA integrity and vital cellular processes.

DNA Intercalation and Topoisomerase Poisoning

The primary and most well-documented mechanism is the inhibition of topoisomerase enzymes, which is initiated by DNA intercalation.[3]

-

Intercalation: The planar acridone ring system inserts itself (intercalates) into the space between adjacent DNA base pairs.[3][5] This is a non-covalent interaction stabilized by π-π stacking.

-

DNA Distortion: This insertion physically obstructs and distorts the DNA double helix.

-

Topoisomerase Trapping: Topoisomerases (Topo I and Topo II) are enzymes that transiently cut DNA strands to relieve torsional strain during replication.[9] The distorted DNA-drug complex traps the topoisomerase enzyme after it has cleaved the DNA, preventing the re-ligation step.[9][10]

-

DNA Damage: This results in the accumulation of permanent single and double-strand DNA breaks.

-

Cellular Response: The extensive DNA damage triggers cell cycle arrest, typically in the S or G2/M phase, and ultimately induces programmed cell death (apoptosis).[8][11]

Caption: Mechanism of action via DNA intercalation and topoisomerase II poisoning.

Emerging and Secondary Mechanisms

Beyond topoisomerase inhibition, research has identified other key targets:

-

AKT Kinase Inhibition: Certain N¹⁰-substituted acridone derivatives have been specifically designed to inhibit the AKT kinase pathway, a critical signaling cascade for cancer cell growth and survival.[7]

-

Overcoming Drug Resistance: Acridone derivatives show potential in circumventing multidrug resistance (MDR), a major obstacle in chemotherapy. They may act on ABC transporters responsible for drug efflux from cancer cells.[4]

-

Telomerase Inhibition: The unique structure of acridones can also interfere with the function of telomerase, contributing to the limitation of cancer cell proliferation.[3][4]

Structure-Activity Relationship (SAR) Analysis

The anticancer potency of these compounds is not uniform; it is highly dependent on the specific substituents attached to the acridone core.[3] Understanding these relationships is paramount for rational drug design.

-

The 4-amino Group: The presence and derivatization of the amino group at position 4 are central to the class. Modifications here, such as forming carboxamides with aminoalkyl side chains, can dramatically influence DNA binding affinity and cytotoxicity.[12]

-

The 9-keto Group: The carbonyl group at position 9 is considered important for the enhanced bioactivity of acridones compared to acridines.[13]

-

Substituents on Pendent Rings: When aromatic rings are attached to the core, their substitution pattern is critical. Electron-withdrawing groups (-Cl, -F, -NO₂) generally enhance both DNA binding and cytotoxic activity.[5][7]

-

N10 Position: Substitution at the N10 position can shift the molecule's primary target. For instance, attaching specific side chains at N10 can confer potent AKT inhibitory activity.[7]

-

Side Chain Length: For derivatives with flexible side chains, the length of the alkyl chain significantly impacts DNA affinity.[12]

Table 1: SAR Summary of Selected Acridone Derivatives

| Compound ID | Key Structural Features | Target Cell Line | IC₅₀ (µM) | Key SAR Insight | Reference |

| Compound 8f (N¹⁰-substituted) | N¹⁰-butyl, 2-carboxamide linker to 4-chlorophenyl | MCF-7 (Breast) | 4.72 | N¹⁰-substitution and a 4-chlorophenyl group confer potent activity, likely via AKT inhibition. | [7] |

| Compound 8f (N¹⁰-substituted) | N¹⁰-butyl, 2-carboxamide linker to 4-chlorophenyl | MDA-MB-231 (Breast) | 5.53 | Activity retained in triple-negative breast cancer line. | [7] |

| Compound 8c (Triazole derivative) | 1,2,3-triazole attached at N10 | MCF-7 (Breast) | 11.0 | Triazole moiety provides moderate activity, more potent than etoposide (IC₅₀ = 12.4 µM). | [6] |

| Compound 9 (9-aminoacridine) | Methoxy at C2, CF₃-phenyl at C9-amino | A-549 (Lung) | 18.75 | Bulkier, electron-withdrawing groups on the C9-amino substituent enhance potency. | [8] |

| Compound 9 (9-aminoacridine) | Methoxy at C2, CF₃-phenyl at C9-amino | HeLa (Cervical) | 13.75 | Demonstrates broad-spectrum activity. | [8] |

Preclinical Validation: Methodologies and Protocols

Validating the anticancer potential of newly synthesized derivatives requires a standardized set of in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a gold-standard technique for determining the cytotoxic concentration (CTC₅₀ or IC₅₀) of a compound.

Protocol: MTT Assay for Cancer Cell Lines (e.g., A-549, HeLa) [8]

-

Cell Seeding: Plate cancer cells (e.g., A-549 lung cancer or HeLa cervical cancer cells) in a 96-well microtiter plate at a density of approximately 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized acridone derivatives in the appropriate cell culture medium. Add these solutions to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the treated cells for 48-72 hours in a humidified incubator at 37 °C with 5% CO₂.

-

MTT Addition: Add MTT reagent (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.

DNA Binding and In Vivo Evaluation

-

DNA Binding Studies: To confirm the mechanism of action, the interaction between the compounds and DNA is quantified using biophysical techniques. These include fluorometric titrations and thermal denaturation experiments, which can determine binding constants and preferential binding to AT- or GC-rich regions of DNA.[12]

-

In Vivo Efficacy Models: Promising compounds are advanced to animal models. For example, in studies targeting brain cancers, an orthotopic glioblastoma mouse model can be used.[10] These studies are crucial for evaluating not only the antitumor efficacy (e.g., increased survival) but also the pharmacokinetic properties of the drug, such as its oral bioavailability and ability to penetrate the blood-brain barrier.[10]

Clinical Perspective and Future Directions

The broader class of acridine and acridone derivatives has a history of clinical investigation, underscoring its therapeutic relevance.[4] For instance, compounds like ACR-368 are in Phase 2 clinical trials for endometrial adenocarcinoma, demonstrating the continued interest in this scaffold for treating solid tumors.[14]

The future of this compound research is aimed at creating more sophisticated and selective agents. Key future directions include:

-

Hybrid Molecules: Designing dual-target inhibitors, such as compounds that simultaneously inhibit both topoisomerase and PARP-1, to exploit synthetic lethality in cancer cells.[15]

-

Targeted Delivery: Conjugating acridone derivatives to moieties that can target them specifically to cancer cells, thereby reducing off-target toxicity.

-

Improving Pharmacokinetics: Optimizing the chemical structure to enhance properties like water solubility, metabolic stability, and oral bioavailability for more effective in vivo application.[10]

References

-

Belmont, P., et al. (2007). Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? Current Medicinal Chemistry. Available at: [Link]

-

Acrivon Therapeutics. (n.d.). Clinical Trials. Retrieved from [Link]

-

Yadav, T. T., et al. (2022). A comprehensive review on acridone based derivatives as future anti-cancer agents and their structure activity relationships. European Journal of Medicinal Chemistry. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Acridine as an Anti-Tumour Agent: A Critical Review. Molecules. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Acridine as an Anti-Tumour Agent: A Critical Review. National Center for Biotechnology Information. Available at: [Link]

-

Singh, U. P., et al. (2012). Synthesis and anticancer study of 9-aminoacridine derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

-

Mrozek, A., et al. (1997). 4-[N-(ω-aminoalkyl)carbamoyl]-9-oxo-9,10-dihydro-acridines as Intercalating Cytotoxic Agents: Synthesis, DNA Binding, and Biological Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

-

Science of Synthesis. (n.d.). Product Class 10: Acridin-9(10H)-ones and Related Systems. Thieme. Retrieved from [Link]

-

Yadav, T. T., et al. (2023). Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Sadykova, Y. R., et al. (2020). Amino Derivatives of Acridine: Synthesis and Study of Anticholinesterase and Antioxidant Activity. ProQuest. Available at: [Link]

-

Rupar, J., et al. (2020). Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. RSC Medicinal Chemistry. Available at: [Link]

- Solomon, V. R., et al. (2011). 9-aminoacridine derivatives, their preparation and uses. Google Patents.

-

Sharma, M., et al. (2018). Medicinal chemistry of acridine and its analogues. National Center for Biotechnology Information. Available at: [Link]

-

Showalter, H. D., et al. (2011). 9-Amino acridine pharmacokinetics, brain distribution, and in vitro/in vivo efficacy against malignant glioma. ResearchGate. Available at: [Link]

-

Seoane, A., et al. (2020). Sustainable Access to Acridin-9-(10H)ones with an Embedded m-Terphenyl Moiety Based on a Three-Component Reaction. National Center for Biotechnology Information. Available at: [Link]

-

Mesa, C., et al. (2002). In vitro and in vivo activities of three acridine thioethers against Leishmania donovani. Acta Tropica. Available at: [Link]

-

Al-Juboori, A. A. B. (2016). Synthesis of compounds containing 9(10H)-Acridone. ResearchGate. Available at: [Link]

-

Zhang, X., et al. (2006). Synthesis of derivatives of 9-amino-1,2,3,4-tetrahydroacridine. ResearchGate. Available at: [Link]

-

Alpan, A. S., et al. (2021). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. National Center for Biotechnology Information. Available at: [Link]

-

Rupar, J., et al. (2023). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. MDPI. Available at: [Link]

-

Rupar, J., et al. (2023). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. National Center for Biotechnology Information. Available at: [Link]

-

Romero, M. A., & Delgado, J. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

-

Hasudungan, A. (2018). Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). YouTube. Available at: [Link]

-

Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Retrieved from [Link]

-

Le Bras, J., & Deloron, P. (1993). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Médecine et Maladies Infectieuses. Available at: [Link]

Sources

- 1. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sustainable Access to Acridin-9-(10H)ones with an Embedded m-Terphenyl Moiety Based on a Three-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive review on acridone based derivatives as future anti-cancer agents and their structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. acrivon.com [acrivon.com]

- 15. mdpi.com [mdpi.com]

"4-amino-10H-acridin-9-one" fluorescence spectroscopy

An In-depth Technical Guide to the Fluorescence Spectroscopy of 4-amino-10H-acridin-9-one

Foreword

The acridone core is a "privileged structure" in medicinal chemistry and materials science, renowned for its rigid, planar framework that imparts favorable photophysical properties.[1] The introduction of an amino substituent, as in this compound, creates a potent fluorophore with significant environmental sensitivity. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the fluorescence spectroscopy of this molecule. We will delve into the core photophysical principles, provide field-proven experimental protocols for its characterization, and explore the causality behind its unique spectral behavior, empowering users to leverage this fluorophore in their research endeavors.

The Acridone Scaffold: Fundamental Photophysical Principles

The fluorescence of the acridone scaffold originates from its extensive π-conjugated system. Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), creating an excited singlet state (S₁). The molecule can then return to the ground state (S₀) via several pathways, including the emission of a photon, a process known as fluorescence.[2]

The 4-amino group acts as a powerful electron-donating group (EDG), which extends the π-conjugation and modulates the energy levels of the HOMO and LUMO. This typically results in a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted acridone parent molecule. Furthermore, the amino group introduces the potential for specific solvent interactions and intramolecular charge transfer (ICT) character upon excitation, making the fluorophore's properties highly sensitive to its local environment.

It is important to note that while the principles discussed are broadly applicable to the 4-aminoacridone scaffold, detailed and consolidated photophysical data in the literature is more readily available for the isomeric 2-aminoacridone . We will use data from this closely related compound to illustrate key concepts, as the underlying photophysical behaviors are governed by the same fundamental principles.[3]

Environmental Sensitivity: The Phenomenon of Solvatochromism

A key feature of amino-substituted acridones is their solvatochromism—the change in their absorption and emission spectra in response to the polarity of the solvent.[4][5] This occurs because the distribution of electron density in the molecule changes upon photoexcitation. The excited state (S₁) of molecules like this compound often possesses a larger dipole moment than the ground state (S₀).